molecular formula C6H5BrS B13180797 2-[(E)-2-Bromovinyl]thiophene

2-[(E)-2-Bromovinyl]thiophene

Cat. No.: B13180797
M. Wt: 189.07 g/mol
InChI Key: JTCAVIVEEWEEBX-ONEGZZNKSA-N
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Description

2-[(E)-2-Bromovinyl]thiophene is a high-value, research-grade chemical building block that incorporates both a bromovinyl group and a thiophene heterocycle. Thiophene-based compounds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of therapeutic properties . The molecular architecture of this compound, featuring a halogenated vinyl chain, makes it a versatile intermediate for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in synthesizing conjugated polymers . Its primary research value lies in its application as a key precursor in the development of novel pharmaceutical agents and advanced organic electronic materials. In drug discovery, the thiophene nucleus is a critical scaffold found in several commercially available drugs and compounds with documented antimicrobial, anti-inflammatory, and anticancer activities . Furthermore, the bromovinyl moiety acts as a reactive handle for further functionalization, allowing researchers to explore structure-activity relationships. In material science, this compound can serve as a monomer for synthesizing conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors, where the thiophene unit contributes to desirable electronic properties and processability . The combination of the electron-rich thiophene ring and the bromine substituent provides a promising template for designing compounds with specific optical and electronic characteristics, which can be modeled using advanced computational methods like Density Functional Theory (DFT) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

IUPAC Name

2-[(E)-2-bromoethenyl]thiophene

InChI

InChI=1S/C6H5BrS/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+

InChI Key

JTCAVIVEEWEEBX-ONEGZZNKSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/Br

Canonical SMILES

C1=CSC(=C1)C=CBr

Origin of Product

United States

Preparation Methods

Synthesis via Bromination of Vinylthiophene

One common method to synthesize 2-[(E)-2-Bromovinyl]thiophene involves the bromination of 2-vinylthiophene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like chloroform or dichloromethane.

Reaction Conditions:

  • Reagents: 2-Vinylthiophene, NBS or Br2
  • Solvent: CHCl3 or CH2Cl2
  • Temperature: Room temperature or slightly elevated
  • Yield: Moderate to high yields can be achieved depending on conditions

Synthesis via Wittig Reaction

Another approach involves using the Wittig reaction to form the vinyl group. This method starts with 2-thiophenecarbaldehyde, which reacts with a phosphorane generated from a bromoalkylphosphonium salt.

Reaction Conditions:

  • Reagents: 2-Thiophenecarbaldehyde, bromoalkylphosphonium salt, base (e.g., n-BuLi)
  • Solvent: THF or diethyl ether
  • Temperature: Low temperature (e.g., -78°C) for phosphorane formation
  • Yield: Generally good yields

Synthesis via Olefin Metathesis

Olefin metathesis can also be employed to synthesize this compound by reacting a bromovinylthiophene precursor with another alkene in the presence of a metathesis catalyst like Grubbs' catalyst.

Reaction Conditions:

  • Reagents: Bromovinylthiophene precursor, alkene, Grubbs' catalyst
  • Solvent: Toluene or similar
  • Temperature: Elevated temperature (e.g., 65°C)
  • Yield: Moderate yields

Analysis of Preparation Methods

Each method has its own set of advantages and challenges:

Method Advantages Challenges
Bromination Simple reagents, straightforward procedure Selectivity issues, potential for over-bromination
Wittig Reaction High stereoselectivity, good yields Requires careful handling of phosphorane intermediates
Olefin Metathesis Versatile, can form complex structures Requires expensive catalysts, may have limited substrate scope

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-Bromovinyl]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromovinyl group can be reduced to a vinyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Oxidation: Formation of thiophene sulfoxides and sulfones.

    Reduction: Formation of vinylthiophene.

Scientific Research Applications

2-[(E)-2-Bromovinyl]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors, conductive polymers, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-[(E)-2-Bromovinyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromovinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(E)-2-Bromovinyl]thiophene with structurally related brominated thiophene derivatives:

Compound Name Molecular Formula Average Mass Key Substituents Applications/Reactivity Reference
This compound C₆H₅BrS ~189.02* E-configured bromovinyl group Cross-coupling reactions
2-Bromo-5-ethynylthiophene C₆H₃BrS 187.05 Ethynyl group at 5-position Building block for polymers
2-(2-Bromophenyl)thiophene C₁₀H₇BrS 239.13 Bromophenyl group at 2-position Pharmaceutical intermediates
2-(5-Bromo-2-fluorobenzyl)-benzo[b]thiophene C₁₅H₁₀BrFS 313.21 Fluorobenzyl group Antidiabetic drug intermediates

*Estimated based on analogous compounds.

Pharmacological and Biochemical Activity

  • Antimicrobial Activity : Thiophene derivatives like N-(aryl)-2-thiophen-2-ylacetamide exhibit significant antimycobacterial activity, comparable to standard drugs like isoniazid . However, this compound’s bioactivity is less documented, suggesting its primary role as a synthetic intermediate rather than a therapeutic agent.
  • Enzyme Inhibition : In BCATm inhibitor studies, 2- or 3-thiophene analogues (e.g., 8f, 8g) showed enzymatic potency similar to phenyl analogues, while pyrazole and thiazole derivatives were less active. This highlights the importance of substituent position and heteroaromatic ring choice .

Reactivity in Catalytic Processes

Thiophene derivatives exhibit varying reactivities in hydrodesulfurization (HDS). Simple thiophenes (e.g., thiophene, 2-bromothiophene) are more readily converted than benzothiophenes or dibenzothiophenes due to lower steric hindrance and electronic effects . The bromovinyl group in this compound likely enhances its reactivity in metal-catalyzed transformations compared to non-brominated analogs .

Stability and Functionalization

  • Thermal Stability : Brominated thiophenes generally exhibit higher thermal stability than their chlorinated counterparts, making them suitable for high-temperature reactions .

Key Research Findings

Synthetic Versatility : Bromovinyl thiophenes serve as precursors for functionalized heterocycles. For example, 2-bromo-5-ethynylthiophene is used in click chemistry to generate triazole-linked polymers .

Catalytic Performance : In HDS, thiophene derivatives with electron-withdrawing groups (e.g., bromine) exhibit slower conversion rates due to reduced electron density at the sulfur atom .

Biological Activity

2-[(E)-2-Bromovinyl]thiophene is an organic compound belonging to the thiophene family, notable for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant research findings.

  • Molecular Formula : C6_6H5_5BrS
  • Molecular Weight : 189.07 g/mol
  • IUPAC Name : 2-[(E)-2-bromoethenyl]thiophene
  • Canonical SMILES : C1=CSC(=C1)C=CBr

Synthesis Methods

The synthesis of this compound typically involves the bromination of vinylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is performed in an inert solvent such as dichloromethane at room temperature. This method yields the desired bromovinyl derivative efficiently.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical to bacterial survival.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways involved in programmed cell death. The presence of the bromovinyl group may enhance its reactivity towards cellular targets, making it a candidate for further drug development.

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromovinyl group can undergo metabolic transformations, generating reactive intermediates that interact with biomolecules, leading to modulation of biochemical pathways. This property is particularly relevant in its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : A study examined the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties.
  • Anticancer Research : In a recent study involving human hepatoma cells, this compound showed a dose-dependent decrease in cell viability with an IC50_{50} value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateBromovinyl group enhances reactivity
2-VinylthiopheneModerateLowLacks bromine; less reactive
3-Bromo-2-vinylthiopheneHighModerateAdditional bromine alters reactivity

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